molecular formula C7H12ClNS B6176412 2-(propan-2-yl)thiophen-3-amine hydrochloride CAS No. 2551114-97-5

2-(propan-2-yl)thiophen-3-amine hydrochloride

Cat. No.: B6176412
CAS No.: 2551114-97-5
M. Wt: 177.7
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Description

This compound is characterized by its molecular formula C7H12ClNS and a molecular weight of 177.7 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(propan-2-yl)thiophen-3-amine hydrochloride typically involves the reaction of thiophene derivatives with isopropylamine under controlled conditions. One common method involves the alkylation of thiophene with isopropylamine in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(propan-2-yl)thiophen-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and thiophene derivatives.

Scientific Research Applications

2-(propan-2-yl)thiophen-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(propan-2-yl)thiophen-3-amine hydrochloride involves its interaction with specific molecular targets. It is believed to function as a norepinephrine-dopamine reuptake inhibitor, affecting neurotransmitter levels in the brain. This interaction can influence various physiological processes and has implications for its potential therapeutic uses .

Comparison with Similar Compounds

Similar Compounds

    Methiopropamine: Structurally related to methamphetamine, with a thiophene group instead of a phenyl ring.

    Thiopropamine: An analogue of amphetamine with similar stimulant effects but lower potency.

Uniqueness

2-(propan-2-yl)thiophen-3-amine hydrochloride stands out due to its unique combination of a thiophene ring and an isopropylamine group, which imparts distinct chemical and pharmacological properties.

Properties

CAS No.

2551114-97-5

Molecular Formula

C7H12ClNS

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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